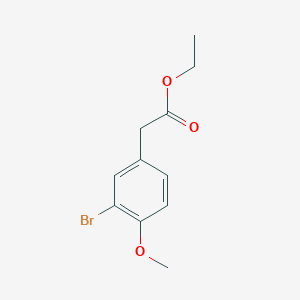

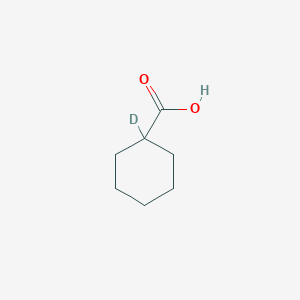

![molecular formula C12H20N2O B1466206 [1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine CAS No. 1340410-34-5](/img/structure/B1466206.png)

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine

Descripción general

Descripción

“[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the field of organic chemistry . A variety of intra- and intermolecular reactions have been used to form various piperidine derivatives . For instance, a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature has been reported to give multifunctionalized cyclopent-3-ene-1-carboxamides in good yields and with high diastereoselectivity .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The “this compound” compound is a derivative of piperidine, and thus shares this basic structure .Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and can lead to a wide range of products . For example, a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature can give multifunctionalized cyclopent-3-ene-1-carboxamides .Aplicaciones Científicas De Investigación

Chemical Inhibitors of Cytochrome P450 Isoforms

Research has demonstrated the importance of selective chemical inhibitors in understanding the metabolism of drugs by hepatic Cytochrome P450 enzymes. The selectivity of these inhibitors aids in predicting drug-drug interactions, a critical aspect of pharmacokinetics and drug development. The reviewed data provide insights into the potency and selectivity of chemical inhibitors for various CYP isoforms, which is fundamental for deciphering the metabolism of diverse drugs and the development of safer pharmaceuticals (Khojasteh et al., 2011).

Dopamine D2 Receptor Ligands

The therapeutic potential of D2 receptor modulators in treating neuropsychiatric disorders, including schizophrenia, Parkinson's disease, depression, and anxiety, has been explored. This research underscores the critical role of the dopaminergic pathway in these pathologies and highlights the importance of developing novel D2R ligands with improved affinity and selectivity. The findings suggest a promising avenue for new treatments based on the modulation of the dopaminergic system (Jůza et al., 2022).

Synthesis and Evaluation of Ligands for D2-like Receptors

The exploration of arylcycloalkylamines for their potency and selectivity at D2-like receptors provides a foundation for the development of antipsychotic agents. This research identifies key pharmacophoric groups contributing to the selectivity and potency of synthesized agents, offering insights into the design of novel therapeutics targeting CNS disorders (Sikazwe et al., 2009).

Piperine as a Bioactive Compound

Piperine, a compound structurally distinct but functionally relevant due to its pharmacophore similarity, demonstrates a wide range of bioactive effects, including antimicrobial, immunomodulatory, hepatoprotective, and antioxidative activities. These findings highlight the therapeutic potential of piperine and similar compounds in enhancing human health and treating various diseases (Stojanović-Radić et al., 2019).

Functional Chemical Groups in CNS Drug Synthesis

A review focusing on functional chemical groups potentially leading to novel CNS-acting drugs underscores the importance of heterocycles and other functional groups in developing new therapeutics. Such insights are crucial for the discovery of lead molecules for compounds that may have CNS activity, demonstrating the relevance of structural diversity in drug discovery (Saganuwan, 2017).

Direcciones Futuras

Piperidine derivatives, including “[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine”, continue to be an area of interest in pharmaceutical research due to their wide range of biological activities . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Propiedades

IUPAC Name |

[3-(aminomethyl)piperidin-1-yl]-cyclopent-3-en-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c13-8-10-4-3-7-14(9-10)12(15)11-5-1-2-6-11/h1-2,10-11H,3-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWXLFZMNDTXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC=CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

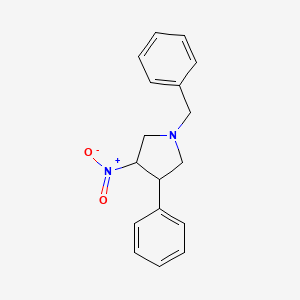

![4-[4-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]butyric acid](/img/structure/B1466124.png)

![5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466130.png)

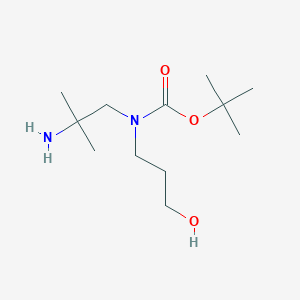

![Ethyl 3-{[(2-propen-1-yloxy)carbonyl]amino}benzoate](/img/structure/B1466138.png)

![5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine](/img/structure/B1466140.png)

![3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid](/img/structure/B1466142.png)

![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid](/img/structure/B1466145.png)